molecular formula C13H22N2O3 B2382608 N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide CAS No. 341007-51-0

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide

Cat. No.: B2382608
CAS No.: 341007-51-0
M. Wt: 254.33
InChI Key: QVEZNVPUMOWCBL-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide is an oxamide derivative characterized by two amide groups linked via an oxalyl backbone. The substituents on the nitrogen atoms include a cyclohexenylethyl group and a methoxyethyl group. Oxamides are notable for their ability to act as bridging ligands in metal complexes, as seen in dinuclear zinc-chitosan systems .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-18-10-9-15-13(17)12(16)14-8-7-11-5-3-2-4-6-11/h5H,2-4,6-10H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEZNVPUMOWCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide typically involves the reaction of cyclohexene with ethylamine to form the intermediate N-[2-(cyclohexen-1-yl)ethyl]amine. This intermediate is then reacted with 2-methoxyethyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted oxamides.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The oxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS 23949-66-8)
  • Structure : Contains ethoxyphenyl and ethylphenyl substituents.
  • Molecular Formula : C₁₈H₂₀N₂O₃.
  • Molecular Weight : 312.37 g/mol.
  • No toxicity or spectral data are available, but safety protocols emphasize handling precautions .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxamide
  • Structure : Features methoxybenzyl and pyridinylethyl groups.
N-Cyclohexyl-2-oxo-2-phenylacetamide
  • Melting Point : 111–112°C.
  • Synthesis : Prepared via DCC/DMAP-mediated condensation of phenylglyoxylic acid and cyclohexylamine (69% yield). X-ray analysis reveals intermolecular N–H⋯O hydrogen bonds forming one-dimensional chains .

Data Tables

Table 1: Comparative Analysis of Oxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Substituents
N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide C₁₈H₂₀N₂O₃ 312.37 N/A N/A Ethoxyphenyl, ethylphenyl
N-Cyclohexyl-2-oxo-2-phenylacetamide C₁₄H₁₇NO₂ 231.29 111–112 69% Cyclohexyl, phenyl
H₃eoxdmpe (Zn complex ligand) C₁₅H₂₁N₃O₄ 307.35 N/A N/A Dimethylaminoethyl, vinylphenyl

Table 2: Spectroscopic Data of Analogous Compounds

Compound (Source) IR Peaks (cm⁻¹) ¹H-NMR (δ ppm) Application/Notes
VM-7 () 1220, 1700, 3110, 3249 1.30 (-CH₃), 2.39 (-CH₃), 4.10 (-CH₂), 6.18–7.95 (Ar-H) Nitrate ester with carboxamido group
N-Cyclohexyl-2-oxo-2-phenylacetamide Not reported Not reported X-ray structure shows hydrogen-bonded chains

Research Findings and Implications

  • Coordination Chemistry: Oxamides with aminoethyl and phenolic substituents (e.g., H₃eoxdmpe) enable the formation of stable dinuclear metal complexes, useful in molecular imprinting and sensor technologies .
  • Physicochemical Behavior : Methoxy and cyclohexenyl groups influence lipophilicity and crystallinity. For instance, methoxyethyl groups enhance solubility, while cyclohexenyl groups may increase thermal stability .
  • Synthetic Challenges : Carbodiimide-mediated coupling (e.g., DCC) remains a reliable method for amide bond formation, though yields vary with substituent steric hindrance .

Biological Activity

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide is a compound of interest due to its potential biological activities. This oxamide derivative is characterized by its unique structural features, which may contribute to its interactions within biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17N2O2\text{C}_{12}\text{H}_{17}\text{N}_{2}\text{O}_{2}

This structure includes a cyclohexenyl group and a methoxyethyl moiety, which may play significant roles in its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound could bind to various receptors, influencing cellular signaling and responses.
  • Reactive Oxygen Species (ROS) : Similar compounds have shown the ability to increase ROS levels, leading to oxidative stress in cancer cells .

Anticancer Properties

Research indicates that oxamide derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated the ability to lower mitochondrial membrane potential and induce apoptosis in cancer cells .

Cytotoxicity Studies

A summary of cytotoxicity studies on related oxamide compounds is presented in Table 1:

Compound NameCell Line TestedIC50 (µM)Mode of Action
This compoundHCT 116 (Colon Cancer)TBDInduces oxidative stress
N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamideMCF-7 (Breast Cancer)TBDApoptosis induction
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-pentoxyphenyl)oxamideMDA-MB-231 (Breast Cancer)TBDMitochondrial membrane disruption

Note: TBD = To Be Determined

Case Studies

In a study evaluating the anticancer properties of oxamide derivatives, several compounds were synthesized and tested against human cancer cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity and selectivity towards cancer cells. For example, the presence of a methoxy group enhanced the compound's ability to induce cell death in HCT 116 cells, suggesting that the methoxyethyl moiety plays a crucial role in enhancing biological activity .

Research Findings

Recent studies have focused on the synthesis and evaluation of various oxamide derivatives. These studies revealed:

  • Structure-Activity Relationship (SAR) : The presence of specific functional groups can enhance or diminish biological activity.
  • Potential for Drug Development : Compounds exhibiting promising anticancer properties are being considered for further development as therapeutic agents.

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